

The Structure of myo-Inositol Hexaacetate: A Technical Guide

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Compound of Interest

Compound Name: *myo-Inositol,hexaacetate*

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Introduction

myo-Inositol hexaacetate, also known as 1,2,3,4,5,6-hexa-O-acetyl-myoinositol, is a fully acetylated derivative of myo-inositol. myo-Inositol, a carbocyclic sugar, is a fundamental component of structural lipids and plays a crucial role in various cellular signaling pathways. The acetylation of its six hydroxyl groups significantly alters its physicochemical properties, rendering it more lipophilic and suitable for different biological and chemical applications. This technical guide provides a detailed overview of the structure of myo-inositol hexaacetate, supported by available experimental data and protocols.

Chemical Structure and Identification

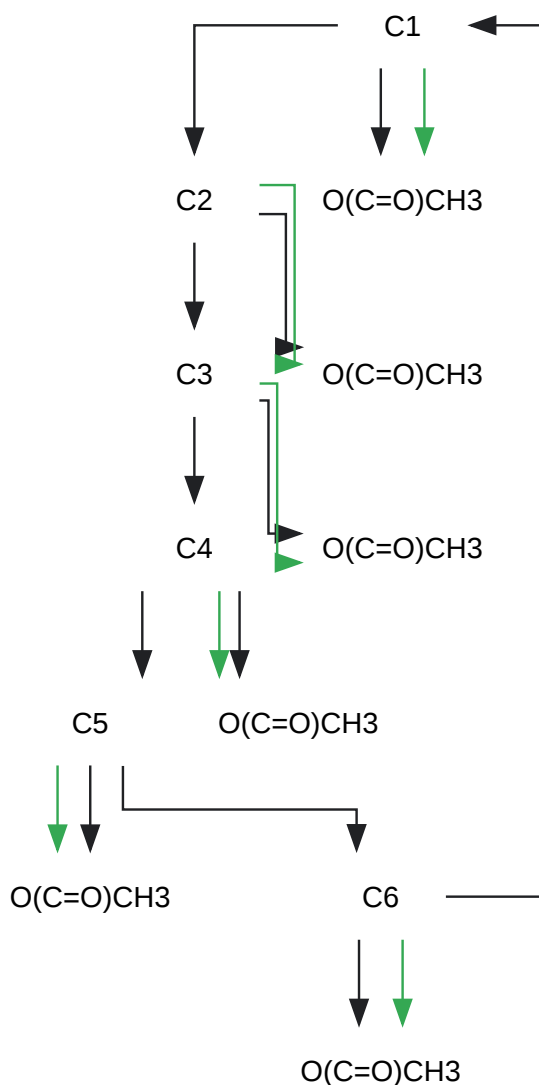
myo-Inositol hexaacetate is a cyclohexane ring with six acetate groups attached to each carbon atom via an ester linkage. The stereochemistry of the parent myo-inositol dictates the spatial arrangement of these acetate groups, with one axial and five equatorial orientations in the most stable chair conformation.

Table 1: Chemical Identifiers for myo-Inositol Hexaacetate[1][2][3]

Identifier	Value
IUPAC Name	(1R,2R,3S,4S,5r,6S)-cyclohexane-1,2,3,4,5,6-hexayl hexaacetate
Synonyms	1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol, Inositol hexaacetate
CAS Number	1254-38-2
Molecular Formula	C ₁₈ H ₂₄ O ₁₂
Molecular Weight	432.38 g/mol
SMILES	<chem>CC(=O)O[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1OC(=O)C</chem>
InChI	InChI=1S/C18H24O12/c1-7(19)25-13-14(26-8(2)20)16(28-10(4)22)18(30-12(6)24)17(29-11(5)23)15(13)27-9(3)21/h13-18H,1-6H3/t13-,14-,15-,16+,17-,18-/m1/s1

Structural Visualization

The following diagram illustrates the two-dimensional chemical structure of myo-inositol hexaacetate, highlighting the connectivity of the acetate groups to the myo-inositol core.



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Caption: 2D structure of myo-Inositol Hexaacetate.

Experimental Data

Crystallographic Data

As of the latest literature search, a definitive crystal structure for myo-inositol hexaacetate (CAS 1254-38-2) is not publicly available. However, crystallographic data for its stereoisomer, 1,2,3,4,5,6-hexa-O-acetyl-scylo-inositol, provides valuable insight into the expected bond lengths and angles of a fully acetylated inositol ring. In the scylo-isomer, all acetate groups are in the equatorial position.

Table 2: Selected Crystallographic Data for 1,2,3,4,5,6-Hexa-O-acetyl-scylo-inositol[3]

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/m
a (Å)	12.901 (3)
b (Å)	14.013 (3)
c (Å)	5.8572 (12)
β (°)	97.33 (2)
Volume (Å ³)	1050.2 (4)
Calculated Density (Mg m ⁻³)	1.367

Spectroscopic Data

Detailed assigned ¹H and ¹³C NMR spectra for myo-inositol hexaacetate are not readily available in public databases. For reference, the NMR data for the parent compound, myo-inositol, is provided below. The acetylation of the hydroxyl groups would lead to a downfield shift of the ring protons and carbons.

Table 3: ¹H and ¹³C NMR Chemical Shifts for myo-Inositol in D₂O[1][4][5][6][7]

Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
H1, H3	3.61 (dd)	C1, C3
H2	4.05 (t)	C2
H4, H6	3.52 (dd)	C4, C6
H5	3.27 (t)	C5

Note: Chemical shifts are referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of myo-Inositol Hexaacetate

The following is a general and adaptable protocol for the per-O-acetylation of myo-inositol using acetic anhydride and pyridine.^[8]

Materials:

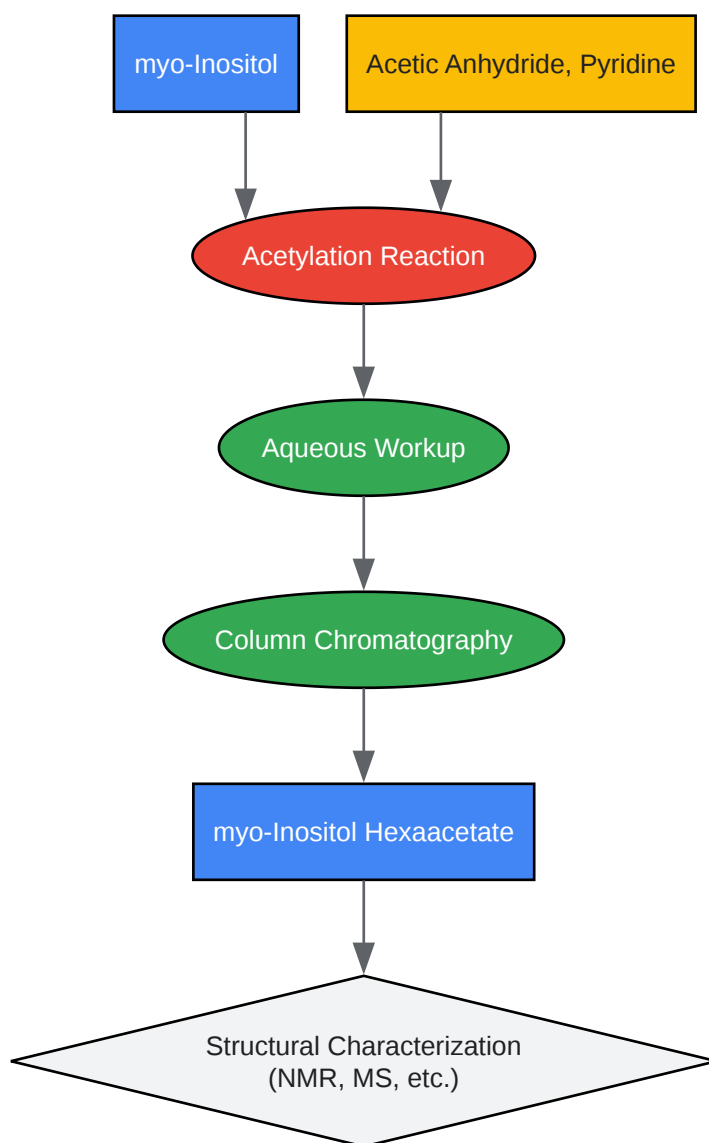
- myo-Inositol
- Acetic anhydride (Ac_2O)
- Dry pyridine
- Toluene
- Dichloromethane (CH_2Cl_2) or Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Methanol (MeOH)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Separatory funnel
- Silica gel for column chromatography

Procedure:

- Dissolve myo-inositol (1.0 equivalent) in dry pyridine (5-10 mL per gram of inositol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (at least 6.0 equivalents, a slight excess is recommended) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of methanol to consume the excess acetic anhydride.
- Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.
- Dissolve the residue in dichloromethane or ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude myo-inositol hexaacetate by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
- The final product should be a white crystalline solid.

Signaling Pathways and Logical Relationships

The synthesis of myo-inositol hexaacetate is a straightforward chemical transformation. The logical workflow for its preparation and characterization is depicted below.



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Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide has summarized the key structural features of myo-inositol hexaacetate. While a complete experimental dataset for its three-dimensional structure and detailed spectroscopic assignments is not currently available in the public domain, the provided information on its chemical identity, a reliable synthetic protocol, and comparative data from a stereoisomer offers a solid foundation for researchers and professionals working with this

important derivative of myo-inositol. Further experimental investigation is warranted to fully elucidate its detailed structural and spectroscopic properties.

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References

- 1. bmse000103 Myo-Inositol at BMRB [bmr.io]
- 2. The "Other" Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3,4,5,6-Hexa-O-acetyl-scylo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000211) [hmdb.ca]
- 5. Human Metabolome Database: ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000211) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: ¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0000211) [hmdb.ca]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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